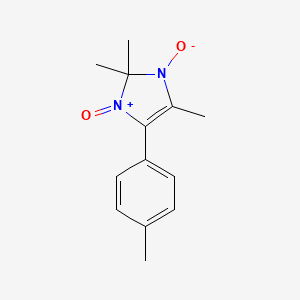![molecular formula C25H24N4O3S B11614682 N-(4-methoxyphenyl)-2-{5-oxo-1-phenyl-3-[2-(pyridin-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11614682.png)
N-(4-methoxyphenyl)-2-{5-oxo-1-phenyl-3-[2-(pyridin-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-{5-oxo-1-phenyl-3-[2-(pyridin-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenyl group, a pyridinyl group, and a thioxoimidazolidinone moiety
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{5-oxo-1-phenyl-3-[2-(pyridin-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to obtain the final product.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{5-oxo-1-phenyl-3-[2-(pyridin-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as mCPBA, TMSCN, and sodium are commonly used in these reactions
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{5-oxo-1-phenyl-3-[2-(pyridin-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-{5-oxo-1-phenyl-3-[2-(pyridin-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide can be compared with similar compounds such as:
- N-(4-cyanomethylphenyl)-p-menthanecarboxamide
- N-(2-(Pyridin-2-yl)ethyl)-3-p-menthanecarboxamide
- N-(2-Hydroxyethyl)-2-isopropyl-2,3-dimethylbutanamide These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C25H24N4O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(2-pyridin-2-ylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-32-21-12-10-19(11-13-21)27-23(30)17-22-24(31)29(20-8-3-2-4-9-20)25(33)28(22)16-14-18-7-5-6-15-26-18/h2-13,15,22H,14,16-17H2,1H3,(H,27,30) |
InChI Key |
STUGPOIOLMSIHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614599.png)
methanone](/img/structure/B11614604.png)
![3-Methyl-1-[(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614605.png)
![(5Z)-2-amino-4,6-dimethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11614610.png)
![5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11614611.png)
![9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614620.png)
![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614624.png)

![2-[(4E)-4-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11614650.png)
![2-{3-[2-(4-tert-butylphenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11614653.png)
![methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11614664.png)
![N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine](/img/structure/B11614669.png)

![(5Z)-2-imino-1-methyl-5-[4-(methylsulfanyl)benzylidene]imidazolidin-4-one](/img/structure/B11614676.png)
